molecular formula C24H32N6O3 B611999 AZ3146 CAS No. 1124329-14-1

AZ3146

Cat. No.: B611999
CAS No.: 1124329-14-1
M. Wt: 452.5 g/mol
InChI Key: YUKWVHPTFRQHMF-UHFFFAOYSA-N
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Description

AZ 3146 is a chemical compound known for its role as a potent and selective inhibitor of monopolar spindle 1 kinase (MPS1). This kinase is crucial for the spindle assembly checkpoint, which ensures proper chromosome alignment and segregation during cell division. AZ 3146 has garnered significant interest in scientific research due to its ability to interfere with chromosome alignment and override the spindle assembly checkpoint .

Mechanism of Action

Target of Action

AZ3146, also known as “9-Cyclopentyl-2-[[2-methoxy-4-[(1-methylpiperidin-4-yl)oxy]-phenyl]amino]-7-methyl-7,9-dihydro-8H-purin-8-one”, is a potent and selective inhibitor of the Monopolar Spindle 1 (Mps1) kinase . Mps1 kinase plays a crucial role in the regulation of the Spindle Assembly Checkpoint (SAC), a mechanism that ensures the correct segregation of chromosomes during cell division .

Mode of Action

This compound interacts with its target, Mps1 kinase, by inhibiting its activity . This inhibition disrupts the normal function of the SAC, leading to abnormalities in chromosome alignment . It also prevents the recruitment of other proteins like Mad1, Mad2, and centromere protein E (CENP-E) to kinetochores .

Biochemical Pathways

The inhibition of Mps1 by this compound affects the SAC pathway, which is responsible for ensuring that all chromosomes are properly attached to the mitotic spindle before the cell enters anaphase . When this checkpoint is disrupted, cells can prematurely enter anaphase, leading to mis-segregation of chromosomes and aneuploidy .

Pharmacokinetics

It is soluble in dmso and ethanol , which suggests that it could be administered in a suitable solvent for in vivo or in vitro studies.

Result of Action

The inhibition of Mps1 by this compound leads to a significant reduction in time to complete mitosis . Notably, about 50% of this compound-treated cells enter anaphase without aligning their chromosomes . This abnormal mitosis can lead to aneuploidy, a condition characterized by an abnormal number of chromosomes, which is often associated with cancer .

Biochemical Analysis

Biochemical Properties

AZ3146 is a potent and selective inhibitor of monopolar spindle 1 kinase (Mps1), with an IC50 value of approximately 35 nM . Mps1 is a critical regulator of the spindle assembly checkpoint (SAC), which ensures proper chromosome alignment and segregation during mitosis. By inhibiting Mps1, this compound disrupts the SAC, leading to premature mitotic exit and chromosome missegregation . This compound interacts with the ATP-binding pocket of Mps1, preventing its phosphorylation activity. Additionally, this compound has minimal activity against other kinases, such as FAK, JNK1, JNK2, and KIT .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. In HeLa cells, treatment with this compound leads to a significant reduction in the time required to complete mitosis, from 90 minutes to 32 minutes . This accelerated mitotic progression results in abnormal mitosis, with approximately 50% of treated cells entering anaphase without proper chromosome alignment . Furthermore, this compound-treated cells exhibit increased mitotic errors and chromosomal instability, which can lead to cell death . The compound also affects the recruitment of key SAC proteins, such as Mad1 and Mad2, to kinetochores, further compromising the checkpoint function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding site of Mps1, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of Mps1 substrates, which are essential for the recruitment of SAC proteins to kinetochores. As a result, the SAC is overridden, leading to premature anaphase onset and chromosome missegregation . This compound also affects the localization and function of other mitotic proteins, such as CENP-E, a kinesin-related motor protein involved in chromosome alignment . The compound’s selectivity for Mps1 over other kinases ensures its targeted action in disrupting mitotic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Short-term exposure to this compound results in rapid mitotic progression and increased mitotic errors . Prolonged treatment can lead to the development of resistance due to mutations in the Mps1 kinase domain . These mutations hinder the binding of this compound to Mps1, reducing its inhibitory efficacy. Additionally, this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to this compound can induce chromosomal instability and aneuploidy in cancer cell lines .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound effectively inhibits Mps1 activity, leading to mitotic errors and cell death in rapidly dividing cells . Higher doses can result in toxic effects, including severe chromosomal missegregation and aneuploidy . In mouse models, this compound has been shown to reduce tumor growth by inducing mitotic catastrophe in cancer cells . The therapeutic window is narrow, and careful dose optimization is required to minimize adverse effects.

Metabolic Pathways

This compound is primarily metabolized by the liver, where it undergoes phase I and phase II metabolic reactions . The compound is hydroxylated and subsequently conjugated with glucuronic acid, facilitating its excretion via the bile and urine . Enzymes such as cytochrome P450s (CYPs) play a crucial role in the oxidative metabolism of this compound . The metabolic pathways of this compound can influence its bioavailability and pharmacokinetics, affecting its overall efficacy and safety profile.

Transport and Distribution

Within cells, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can cross the cell membrane and accumulate in the cytoplasm, where it exerts its inhibitory effects on Mps1 . Additionally, this compound can interact with intracellular transporters and binding proteins, influencing its localization and concentration within different cellular compartments . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

This compound predominantly localizes to the cytoplasm, where it targets Mps1 and other mitotic proteins . The compound’s subcellular localization is critical for its function, as it needs to access the kinetochores and centrosomes during mitosis . This compound does not possess specific targeting signals or post-translational modifications that direct it to particular organelles . Its ability to inhibit Mps1 activity at the kinetochores is essential for its role in disrupting the SAC and inducing mitotic errors .

Preparation Methods

Synthetic Routes and Reaction Conditions

AZ 3146 is synthesized through a series of chemical reactions involving the formation of a purinone derivative. The synthetic route typically involves the following steps:

Industrial Production Methods

The industrial production of AZ 3146 follows similar synthetic routes but is scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and advanced purification techniques are employed to ensure the compound meets the required purity standards .

Chemical Reactions Analysis

Types of Reactions

AZ 3146 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized purinone derivatives, while substitution reactions can produce various substituted purinone compounds .

Scientific Research Applications

AZ 3146 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of monopolar spindle 1 kinase and its effects on cell division.

    Biology: Employed in cell biology research to investigate the role of monopolar spindle 1 kinase in chromosome alignment and segregation.

    Medicine: Explored for its potential therapeutic applications in cancer treatment due to its ability to interfere with cell division.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting monopolar spindle 1 kinase

Comparison with Similar Compounds

Similar Compounds

Uniqueness of AZ 3146

AZ 3146 is unique due to its high selectivity for monopolar spindle 1 kinase and minimal activity against other kinases. This selectivity makes it a valuable tool for studying the specific role of monopolar spindle 1 kinase in cell division and for developing targeted therapies .

Properties

IUPAC Name

9-cyclopentyl-2-[2-methoxy-4-(1-methylpiperidin-4-yl)oxyanilino]-7-methylpurin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N6O3/c1-28-12-10-17(11-13-28)33-18-8-9-19(21(14-18)32-3)26-23-25-15-20-22(27-23)30(24(31)29(20)2)16-6-4-5-7-16/h8-9,14-17H,4-7,10-13H2,1-3H3,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKWVHPTFRQHMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC2=CC(=C(C=C2)NC3=NC=C4C(=N3)N(C(=O)N4C)C5CCCC5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20719960
Record name 9-Cyclopentyl-2-{2-methoxy-4-[(1-methylpiperidin-4-yl)oxy]anilino}-7-methyl-7,9-dihydro-8H-purin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1124329-14-1
Record name 9-Cyclopentyl-2-{2-methoxy-4-[(1-methylpiperidin-4-yl)oxy]anilino}-7-methyl-7,9-dihydro-8H-purin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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